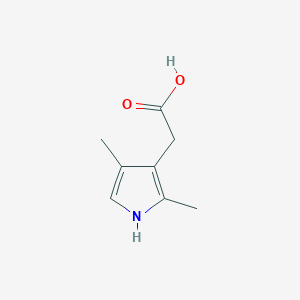
(2,4-dimethyl-1H-pyrrol-3-yl)-acetic acid
Cat. No. B8659788
M. Wt: 153.18 g/mol
InChI Key: UMZOAJARDMJCJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07157577B2
Procedure details


Dimethylformamide (230 mL, 3.13 mol) and 1200 mL of dichloromethane were cooled to 4° C. and 222 mL of phosphorus oxychloride was added with stirring. The temperature increased to 20° C. The mixture was cooled to 2° C. (2,4-Dimethyl-1H-pyrrol-3-yl)-acetic acid (240 g, 1.57 mol) was slowly added. The mixture was refluxed for 20 minutes. Thin layer chromatography (ethyl acetate:hexane:acetic acid 4:6:0.5) showed no starting material at Rf 0.7 and a heavy spot at the origin. The mixture was cooled to 5° C. and 1200 mL of ice water were added. The maximum temperature reached was 30° C. The mixture was stirred in an ice bath for 30 minutes. The dichloromethane layer was separated and discarded. The aqueous layer was cooled to 9° C. and adjusted to pH 12 with about 1650 mL of 9 N potassium hydroxide. The maximum temperature reached was 50° C. The mixture was cooled in an ice bath and adjusted to pH 3 with about 800 mL of 10 N hydrochloric acid. The solids were collected by vacuum filtration, washed three times with 300 mL of water each time and air dried to give 274 g (96% yield) of (5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)-acetic acid as a brown solid. 1H-NMR (dimethylsulfoxide-d6) δ 2.15, 2.18 (2×s, 2×3H, 2×CH3), 3.28 (s, 2H, CH2), 9.44 (s, 1H, CHO), 11.50 (s, 1H, pyrrole NH), 12.07 (s, 1H, COOH). MS m/z 182, [M+1].




[Compound]
Name
ice water
Quantity
1200 mL
Type
reactant
Reaction Step Four

Name
ethyl acetate hexane acetic acid
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Yield
96%
Identifiers


|
REACTION_CXSMILES
|
CN(C)[CH:3]=[O:4].ClCCl.P(Cl)(Cl)(Cl)=O.[CH3:14][C:15]1[NH:16][CH:17]=[C:18]([CH3:24])[C:19]=1[CH2:20][C:21]([OH:23])=[O:22]>C(OCC)(=O)C.CCCCCC.C(O)(=O)C>[CH:3]([C:17]1[NH:16][C:15]([CH3:14])=[C:19]([CH2:20][C:21]([OH:23])=[O:22])[C:18]=1[CH3:24])=[O:4] |f:4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
230 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
1200 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
222 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
240 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1NC=C(C1CC(=O)O)C
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
1200 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
ethyl acetate hexane acetic acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC.CCCCCC.C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was slowly added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed for 20 minutes
|
|
Duration
|
20 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 5° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached was 30° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred in an ice bath for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The dichloromethane layer was separated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The aqueous layer was cooled to 9° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached was 50° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled in an ice bath
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids were collected by vacuum filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed three times with 300 mL of water each time and air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C1=C(C(=C(N1)C)CC(=O)O)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 274 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
